Saxagliptin-13C,d2 (hydrochloride)

Description

BenchChem offers high-quality Saxagliptin-13C,d2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Saxagliptin-13C,d2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

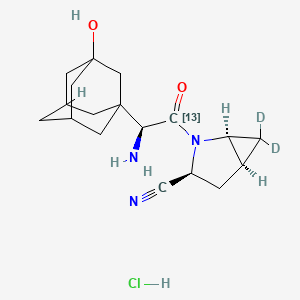

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H26ClN3O2 |

|---|---|

Molecular Weight |

354.9 g/mol |

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1; |

InChI Key |

TUAZNHHHYVBVBR-KIZCCTKRSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Saxagliptin-13C,d2 Hydrochloride: Technical Reference & Bioanalytical Guide

Executive Summary

Saxagliptin-13C,d2 hydrochloride is a highly specific stable isotope-labeled (SIL) internal standard (IS) designed for the precise quantification of Saxagliptin in biological matrices using LC-MS/MS. By incorporating one Carbon-13 (

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-6-

C-6,6-d -

CAS Number: 2699827-95-5 (Generic for labeled form).

-

Appearance: White to off-white solid.

-

Solubility: Soluble in Methanol, DMSO, and Water.

Molecular Structure

The labeling pattern is critical for mass spectrometry method development. In the most common commercial synthesis (e.g., Cayman Chemical, Alsachim), the stable isotopes are located on the azabicyclo[3.1.0]hexane ring.

-

Label Position:

- C: Position 6 of the azabicyclo ring (the bridgehead carbon).

-

D

: The two protons attached to the C6 position are replaced by Deuterium.

Molecular Weight & Formula Analysis

The following data distinguishes the free base (active moiety) from the salt form (weighed substance).

| Property | Unlabeled Saxagliptin (HCl) | Saxagliptin-13C,d2 (HCl) |

| Molecular Formula | ||

| Average MW (Salt) | 351.87 g/mol | 354.89 g/mol |

| Monoisotopic Mass (Free Base) | 315.1947 Da | 318.2130 Da |

| Precursor Ion | 316.2 m/z | 319.2 m/z |

Critical Note: When preparing stock solutions, you must use the Salt MW (354.89) to calculate the concentration of the free base. Conversion Factor:

.

Part 2: Physicochemical Properties & Stability

Stability in Solution

Saxagliptin is known to undergo intramolecular cyclization to form a cyclic amidine metabolite (cis-cyclic amidine) under stressed conditions.

-

Storage: Store solid at -20°C under desiccated conditions.

-

Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C. Avoid leaving in aqueous buffers at room temperature for extended periods (>24 hours).

Isotopic Stability

The deuterium labels at the C6 position of the azabicyclo ring are non-exchangeable in protic solvents. This offers a significant advantage over labels placed on heteroatoms (N-D or O-D), which would exchange with the mobile phase and compromise the signal.

Part 3: Application in Bioanalysis (LC-MS/MS)

The Role of Internal Standards

In quantitative bioanalysis, the IS corrects for:

-

Extraction Recovery: Loss of analyte during protein precipitation or SPE.

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids.

-

Injection Variability: Minor fluctuations in injection volume.

Mass Spectrometry Transitions (MRM)

The choice of MRM transitions depends on the fragmentation pathway. Saxagliptin typically fragments by cleaving the amide bond between the adamantane moiety and the azabicyclo ring.

Fragmentation Logic:

-

Parent Ion: 319.2 m/z (

) -

Primary Fragment: The charge is retained on the adamantane amine portion (1-amino-3-hydroxyadamantane).

-

Implication: Since the label is on the azabicyclo ring, the primary fragment (adamantane) is unlabeled .

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| Saxagliptin | 316.2 | 180.2 | 22-28 | Adamantane fragment |

| Saxagliptin-13C,d2 | 319.2 | 180.2 | 22-28 | Mass Shift in Q1 only |

| Alternative IS | 319.2 | 139.1 | 35 | If monitoring labeled fragment |

Expert Insight: Using the transition 319.2

180.2 is valid because the Q1 selection isolates the labeled parent. Even though the Q3 fragment is identical to the unlabeled drug, the chromatographic co-elution and Q1 specificity ensure accurate quantification.

Part 4: Validated Experimental Protocol

Reagents[1]

-

Matrix: Human Plasma (K2EDTA).

-

Extraction Solvent: Acetonitrile (ACN).[1]

-

Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile:Methanol (50:50).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50

L of plasma into a 1.5 mL tube. -

IS Addition: Add 10

L of Saxagliptin-13C,d2 working solution (500 ng/mL in 50% MeOH). Vortex gently. -

Precipitation: Add 200

L of ACN. Vortex vigorously for 2 minutes. -

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100

L of supernatant to a vial and dilute with 100

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 50 x 2.1 mm, 3.5

m. -

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.5 min: 10%

90% B -

2.5 - 3.5 min: 90% B

-

3.5 - 3.6 min: 90%

10% B -

3.6 - 5.0 min: 10% B (Re-equilibration)

-

Part 5: Visualization of Workflows

Fragmentation Pathway

This diagram illustrates the specific cleavage point and why the Q3 mass remains 180.2 for the IS when the label is on the azabicyclo ring.

Caption: MS/MS fragmentation pathway of Saxagliptin-13C,d2 showing the loss of the labeled moiety.

Bioanalytical Workflow

A self-validating workflow ensuring data integrity.

Caption: Step-by-step bioanalytical workflow for Saxagliptin quantification using IDMS.

References

-

Parekh, J. M., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of Chromatography B, 889, 77-86. Retrieved from [Link]

-

Sridhar, L., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8212-8221. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

- 1. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of Saxagliptin-13C,d2 hydrochloride in methanol and water

An In-Depth Technical Guide to the Solubility of Saxagliptin-¹³C,d₂ Hydrochloride in Methanol and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Saxagliptin-¹³C,d₂ hydrochloride, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies of Saxagliptin. We delve into the solubility profiles in two common laboratory solvents: methanol, a polar organic solvent, and water, the universal biological solvent. This document synthesizes publicly available data, explains the physicochemical principles governing solubility, and provides detailed, field-proven protocols for empirical solubility determination. For the purposes of this guide, the solubility of the isotopically labeled Saxagliptin-¹³C,d₂ hydrochloride is considered functionally identical to its non-labeled counterpart, Saxagliptin hydrochloride. The minor increase in molecular weight due to the inclusion of one ¹³C atom and two deuterium atoms does not significantly alter the intermolecular forces that dictate solubility. This principle is widely accepted in the field of isotopic labeling for drug development and metabolic research.[1][2][3]

Introduction to Saxagliptin and the Importance of Solubility

Overview of Saxagliptin

Saxagliptin is a potent, orally active hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[4][5] It functions as a highly selective, reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[6][7] By inhibiting DPP-4, Saxagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), thereby increasing insulin secretion and reducing glucagon levels in a glucose-dependent manner.[4][8]

The Role of Saxagliptin-¹³C,d₂ Hydrochloride in Research

Saxagliptin-¹³C,d₂ hydrochloride serves as a stable isotope-labeled internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The deliberate increase in mass allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate quantification in pharmacokinetic and drug metabolism studies.

The Critical Nature of Solubility Data

Solubility is a fundamental physicochemical property that profoundly impacts a drug's lifecycle.[9] For researchers and drug development professionals, accurate solubility data is indispensable for:

-

Analytical Method Development: Preparing stock solutions and standards for methods like High-Performance Liquid Chromatography (HPLC) requires solvents that can fully dissolve the analyte at a known concentration.[10][11]

-

Formulation Science: Understanding aqueous solubility is paramount for developing oral dosage forms and predicting bioavailability.[9]

-

In Vitro and In Vivo Assays: Biological screens and cell-based assays necessitate dissolving the compound in aqueous buffers, often with a co-solvent, without precipitation.

Core Physicochemical Properties

A foundational understanding of Saxagliptin's properties provides context for its solubility behavior. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability.

| Property | Value (Saxagliptin HCl) | Value (Saxagliptin-¹³C,d₂ HCl) | Source |

| Molecular Formula | C₁₈H₂₅N₃O₂ • HCl | C₁₇¹³CH₂₃D₂N₃O₂ • HCl | [12][13] |

| Molecular Weight | 351.9 g/mol | ~354.9 g/mol | [12][13] |

| Appearance | White to off-white crystalline powder | Off-white solid | [14][15] |

| pKa (Basic Apparent) | 8.65 | ~8.65 | [16] |

| Water Solubility | Sparingly Soluble to Highly Soluble (pH dependent) | Sparingly Soluble to Highly Soluble (pH dependent) | [4][8][12][14] |

| Methanol Solubility | Soluble / Freely Soluble | Soluble / Freely Soluble | [8][17] |

Solubility Profile in Methanol

Methanol is a polar protic solvent widely used in analytical chemistry for preparing stock solutions of drug candidates due to its ability to dissolve a broad range of organic molecules.

Quantitative Solubility Data

Published data describes the solubility of Saxagliptin in methanol with qualitative terms such as "soluble" and "freely soluble".[8][17] While a precise numerical value is not consistently reported across the literature, it is reliably used for creating concentrated stock solutions for analytical purposes, such as in the development of RP-HPLC methods.[18] For practical laboratory work, its solubility is sufficient for creating stock solutions in the range of 1-10 mg/mL.

Mechanistic Rationale for Methanol Solubility

The high solubility of Saxagliptin hydrochloride in methanol is driven by favorable intermolecular interactions:

-

Hydrogen Bonding: The hydroxyl (-OH) group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl, amine, and nitrile functional groups of the Saxagliptin molecule.

-

Polarity Match: As a polar molecule, methanol effectively solvates the polar regions of Saxagliptin and its hydrochloride salt form.

Solubility Profile in Water

Aqueous solubility is arguably the most critical parameter, as it directly relates to the drug's behavior in a biological system. The solubility of Saxagliptin hydrochloride in aqueous media is complex and highly dependent on environmental conditions.

Quantitative Solubility Data & The Influence of pH

There are notable discrepancies in the reported aqueous solubility of Saxagliptin, ranging from "sparingly soluble" at 2.26 mg/mL to "highly soluble".[4][14] A product information sheet from a commercial supplier specifies a solubility of approximately 2 mg/mL in PBS at a pH of 7.2, while another indicates a much higher value of 70 mg/mL in water.[12][19]

This variability is primarily explained by the influence of pH. The basic amine group on Saxagliptin has a pKa of approximately 8.65.[16]

-

At acidic to neutral pH (below pKa): The amine group is protonated (R-NH₃⁺), forming the highly polar hydrochloride salt, which readily interacts with water molecules, leading to higher solubility. A public assessment report notes that the dihydrate form is "highly soluble in water and buffer over a wide pH range".[14]

-

At alkaline pH (above pKa): The amine group is deprotonated (R-NH₂), resulting in the less polar free base form, which has significantly lower aqueous solubility.

Therefore, researchers must control and report the pH when determining and utilizing aqueous solubility data.

Impact of Salt Form and Polymorphism

The solid-state form of the active pharmaceutical ingredient (API) significantly affects its solubility. Saxagliptin hydrochloride is known to exist in different crystalline polymorphs and hydrate forms, such as the monohydrochloride dihydrate.[9][14] Each form possesses a unique crystal lattice energy, which must be overcome for dissolution to occur, resulting in different measured solubilities. It is crucial for researchers to be aware of the specific form of the material they are working with.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Add an excess amount of Saxagliptin-¹³C,d₂ hydrochloride to a known volume of the selected solvent (e.g., methanol, or a specific aqueous buffer of known pH) in a glass vial.

-

Causality: Using an excess of solid material ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.

-

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours).

-

Causality: Prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solid. Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Subsequently, withdraw a sample of the supernatant using a syringe and filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

-

Causality: Filtration is a critical self-validating step. Failure to remove all suspended solids will lead to a gross overestimation of solubility.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved Saxagliptin in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.[10][11]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Visualization of the Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Workflow

A validated analytical method is required to quantify the dissolved analyte from the solubility experiment. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable technique.

Typical RP-HPLC Method Parameters

-

Column: Grace C18 (250mm x 4.6mm, 5 µm particle size) or equivalent.[10][11]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is Methanol:Water (80:20, v/v).[10][11]

-

Flow Rate: 0.8 - 1.0 mL/min.[10]

-

Quantification: Performed by creating a calibration curve from standards of known concentration and comparing the peak area of the unknown sample.

Visualization of the Analytical Workflow

Caption: General workflow for RP-HPLC based quantification.

Conclusion

Saxagliptin-¹³C,d₂ hydrochloride exhibits excellent solubility in methanol, making it an ideal solvent for preparing concentrated stock solutions for analytical applications. Its aqueous solubility is more complex, demonstrating a strong dependence on pH due to the ionization of its primary amine functional group. It is sparingly soluble under neutral to alkaline conditions but highly soluble in acidic environments. Researchers must pay close attention to pH, temperature, and the specific solid-state form (polymorph/hydrate) of the material to ensure accurate and reproducible solubility results. The protocols and principles outlined in this guide provide a robust framework for professionals working with this important compound.

References

-

PDB-101. (n.d.). Saxagliptin - Diabetes Mellitus. RCSB PDB. [Link]

-

Zinjad, S. S., Patel, S. G., Gaikwad, D. D., & Jadhav, S. L. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics, 9(4), 274-278. [Link]

-

College ter Beoordeling van Geneesmiddelen. (2019). Public Assessment Report: Saxagliptine Sandoz 2.5 mg and 5 mg film-coated tablets. Geneesmiddeleninformatiebank. [Link]

-

Zinjad, S. S., et al. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of saxagliptin. [Link]

-

Zinjad, S. S., et al. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Pathak, S., & Bansal, K. (2021). analytical methods of saxagliptin a dpp-4 inhibitor: a review. International Journal of Biomedical and Pharmaceutical Sciences. [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Saxagliptin hydrochloride Properties. CompTox Chemicals Dashboard. [Link]

-

Al-Othman, A. M., et al. (2021). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. Journal of Young Pharmacists. [Link]

-

National Center for Biotechnology Information. (n.d.). Saxagliptin Hydrochloride. PubChem Compound Database. [Link]

-

ClinPGx. (n.d.). saxagliptin. [Link]

-

Allmpus. (n.d.). HYDROXY SAXAGLIPTIN-13C,D2 HYDROCHLORIDE. [Link]

-

National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem Compound Database. [Link]

-

Mishra, A., & Brindle, K. M. (2021). Isotope Enhanced Approaches in Metabolomics. Metabolites. [Link]

-

Solubility of Things. (n.d.). Future Directions and Innovations in Isotope Research. [Link]

- Google Patents. (n.d.). US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). saxagliptin. [Link]

-

Rasul, A., et al. (2022). Assessment of suitability of saxagliptin hydrochloride for development of controlled release parenteral formulation by preformulation studies. ResearchGate. [Link]

-

Allmpus. (n.d.). saxagliptin hydrochloride dihydrate. [Link]

-

Kushwaha, A. S., et al. (2022). Formulation and Evaluation of Floating Microspheres of Saxagliptin. World Journal of Pharmaceutical Research. [Link]

-

Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Isotopes for NMR in Biological Solids. [Link]

-

Lumen Learning. (n.d.). Use of Isotopes. Introductory Chemistry. [Link]

- Google Patents. (n.d.). WO2013179307A2 - Stabilized pharmaceutical compositions of saxagliptin.

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Formulation and Evaluation of Bilayer Tablet of Saxagliptin. [Link]

-

Cali, J. J., & Anderson, N. L. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics. [Link]

-

ResearchGate. (2025). The Enhancement of solubility and dissolution rate of saxagliptine hydrochloride by solid dispersion technique. [Link]

Sources

- 1. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Use of Isotopes – Introductory Chemistry [uen.pressbooks.pub]

- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 5. Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]

- 10. jddtonline.info [jddtonline.info]

- 11. bepls.com [bepls.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. allmpus.com [allmpus.com]

- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 15. allmpus.com [allmpus.com]

- 16. CompTox Chemicals Dashboard [comptox.epa.gov]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. ijbpas.com [ijbpas.com]

- 19. selleckchem.com [selleckchem.com]

Saxagliptin-13C,d2 hydrochloride CAS number and safety data sheet

Reference Standard for Bioanalytical Quantitation

Executive Summary & Chemical Identity

Saxagliptin-13C,d2 hydrochloride is a stable isotope-labeled isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin.[1][2] It is engineered specifically as an Internal Standard (IS) for the precise quantitation of Saxagliptin in biological matrices (plasma, serum, urine) via LC-MS/MS.

The incorporation of one Carbon-13 atom and two Deuterium atoms provides a mass shift of +3 Da relative to the unlabeled analyte. This shift is sufficient to avoid isotopic interference (cross-talk) from the natural abundance M+3 isotopes of the analyte, while maintaining chromatographic behavior nearly identical to the parent drug—a critical requirement for correcting matrix effects and ionization suppression.

Core Identifiers

| Parameter | Specification |

| Product Name | Saxagliptin-13C,d2 hydrochloride |

| CAS Number | 2699827-95-5 |

| Unlabeled Parent CAS | 709031-78-7 (HCl salt) |

| Chemical Formula | C₁₇[¹³C]H₂₃D₂N₃O₂[1][2][3][4][5][6][7][8] • HCl |

| Molecular Weight | ~354.9 g/mol (Free base + HCl) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Water |

| Isotopic Purity | ≥99% deuterated forms (d1-d2); typically ≥99% ¹³C |

Structural Configuration

The labeling occurs on the azabicyclo[3.1.0]hexane ring system (specifically position 6), ensuring metabolic stability and preventing deuterium exchange with the solvent, which is a common failure mode in labile deuterated standards.

Safety Data Sheet (SDS) Analysis

Note: While specific toxicological data for the isotope-labeled variant is often extrapolated from the parent compound, the following hazards are established for Saxagliptin Hydrochloride and apply to the labeled standard.

Hazard Identification (GHS Classification)

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| STOT - Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[9] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[9] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[9] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[9] |

Handling & Storage Protocols

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety showers and eye wash stations are accessible.

-

Personal Protective Equipment (PPE):

-

Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is possible.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

-

Eyes: Tightly fitting safety goggles.[10]

-

-

Storage Conditions:

-

Temperature: -20°C (Desiccate).

-

Stability: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

-

Technical Application: LC-MS/MS Methodology

Experimental Workflow Diagram

The following diagram outlines the critical path for bioanalysis, highlighting the self-validating QC steps.

Caption: Figure 1. Self-validating bioanalytical workflow. The dashed red line represents the critical QC checkpoint where Internal Standard variability monitors extraction efficiency.

Preparation of Standards

Expert Insight: Do not store aqueous working solutions for >24 hours. Saxagliptin can undergo cyclization (diketopiperazine formation) in aqueous solution, even if the label is stable.

-

Primary Stock (1 mg/mL): Dissolve 1 mg Saxagliptin-13C,d2 HCl in 1 mL Methanol. Store at -80°C.

-

Working IS Solution (100 ng/mL): Dilute Primary Stock in 50:50 Acetonitrile:Water. Prepare fresh daily.

Mass Spectrometry Parameters (MRM)

The following transitions are typical. You must tune your specific instrument (e.g., Sciex Triple Quad or Thermo Altis) for optimal Collision Energy (CE).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Saxagliptin (Unlabeled) | 316.2 [M+H]⁺ | 180.2 | 30 | 22 |

| Saxagliptin-13C,d2 (IS) | 319.2 [M+H]⁺ | 183.2 | 30 | 22 |

Note: The product ion m/z 180.2 corresponds to the adamantyl fragment. The label is retained in the fragment if it is on the adamantane or the specific bicyclic core depending on the fragmentation pathway chosen. Ensure the transition selected retains the heavy isotopes.

Mechanistic Context: DPP-4 Inhibition

Understanding the target biology ensures the assay range covers biologically relevant concentrations (typically 0.1 – 100 ng/mL for Saxagliptin).

Saxagliptin is a reversible, competitive inhibitor of DPP-4.[4][6] It forms a covalent enzyme-inhibitor complex that slowly dissociates. The stability of the 13C,d2 standard is crucial here because it must mirror the parent drug's behavior during the harsh protein precipitation steps often required to break drug-protein binding in plasma.

Caption: Figure 2. Mechanism of Action. Saxagliptin inhibits DPP-4, preserving incretin hormones (GLP-1) which signal insulin release. The assay measures the circulating inhibitor concentration.

References

-

Parekh, J. M., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the determination of saxagliptin in human plasma. Journal of Chromatography B, 902, 1-8. Retrieved from [Link]

-

Bristol-Myers Squibb. (2009). Onglyza (saxagliptin) Prescribing Information. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. allmpus.com [allmpus.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Saxagliptin Hydrochloride (CAS# 709031-78-7) [hsppharma.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. echemi.com [echemi.com]

Technical Guide: Stability Assessment of Saxagliptin-13C,d2 Hydrochloride in Frozen Plasma

Executive Summary

Saxagliptin-13C,d2 hydrochloride serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the bioanalytical quantification of Saxagliptin. While SIL-ISs are generally assumed to mimic the analyte's stability, Saxagliptin presents a unique challenge: spontaneous intramolecular cyclization to form a cyclic amidine metabolite.

This guide details the validation of Saxagliptin-13C,d2 stability in frozen plasma, complying with FDA M10 Bioanalytical Method Validation guidelines. It addresses the specific chemical instability of the adamantane-based DPP-4 inhibitor class and provides a rigorous protocol to ensure the integrity of your LC-MS/MS assays.

Part 1: The Chemical Challenge – Intramolecular Cyclization

The stability of Saxagliptin (and its isotopolog Saxagliptin-13C,d2) is compromised not by enzymatic degradation alone, but by a chemical instability inherent to its structure. The primary amine on the methanopyrrolidine ring nucleophilically attacks the nitrile group on the adamantane cage, forming a Cyclic Amidine (and potentially its epimers).

This reaction is pH-dependent and temperature-sensitive. In frozen plasma, while the reaction rate slows, it does not stop completely. If the IS degrades at a different rate than the analyte (due to isotope effects, though rare in this position), or if the degradation product interferes isobarically, quantification will fail.

Mechanism of Degradation[1]

Figure 1: The primary amine attacks the nitrile group, forming a stable cyclic amidine structure. This conversion is accelerated in basic or neutral conditions.

Part 2: Experimental Design for Stability Assessment

To validate the stability of Saxagliptin-13C,d2 in frozen plasma, you must decouple Matrix Stability (the IS in the presence of plasma enzymes/pH) from Stock Stability .

The "Self-Validating" Protocol

This protocol uses a bracketing approach where stored samples are compared against freshly prepared calibration standards.

Phase A: Stock Solution Stability (The Foundation)

Before testing plasma, ensure the IS stock (usually in MeOH or ACN) is stable.

-

Storage: -20°C or -70°C.

-

Critical Step: Saxagliptin stocks should be prepared in acidified methanol (e.g., 0.1% Formic Acid or Acetic Acid) to prevent cyclization during storage.

Phase B: Matrix Stability (Frozen Plasma)

This experiment determines if the IS remains intact during the storage duration of study samples.

Workflow Diagram:

Detailed Step-by-Step Methodology

Objective: Demonstrate that Saxagliptin-13C,d2 does not degrade >15% when stored in frozen plasma.

-

Preparation of Stability QCs:

-

Spike blank human plasma with Saxagliptin-13C,d2 at two concentrations: Low QC (3x LLOQ) and High QC (80% ULOQ).

-

Note: Even though it is an IS, validating it at different concentrations ensures no concentration-dependent degradation kinetics.

-

-

Freeze-Thaw (F/T) Cycles:

-

Aliquot QCs into cryotubes.

-

Cycle 1: Freeze at -70°C for ≥24 hours. Thaw unassisted at room temperature.

-

Cycle 2 & 3: Refreeze for ≥12 hours, then thaw.

-

Crucial: Do not refreeze partially thawed samples.

-

-

Long-Term Frozen Stability:

-

Store aliquots at -20°C and -70°C.

-

Pull points at 1 month, 3 months, and 6 months (or matching study duration).

-

-

Bench-Top Stability:

-

Keep thawed plasma spiked with IS on the bench for 4–24 hours (covering the extraction window).

-

Risk: This is the highest risk period for cyclization if the plasma pH is neutral/basic.

-

-

Quantification:

-

Prepare a Fresh Calibration Curve using fresh IS working solution.

-

Extract the stability samples and the fresh standards simultaneously.

-

Calculate the IS peak area response.

-

Part 3: Data Analysis & Acceptance Criteria

Do not rely solely on the IS/Analyte ratio, as the analyte in the QC might degrade at the same rate. You must evaluate the Absolute Peak Area of the IS.

Stability Calculation Table

| Parameter | Calculation Formula | Acceptance Criteria (FDA M10) |

| % Stability | 85% – 115% | |

| % CV | ≤ 15% | |

| Trend Analysis | Plot % Stability vs. Time | No significant negative slope |

Critical Failure Mode: If you observe a new peak in the chromatogram (usually eluting earlier on C18 columns) with a mass transition of [M+H]+ - 17 (loss of ammonia) or simply an isomer transition, this confirms cyclization.

Part 4: Mitigation Strategies

If stability fails (recovery < 85%), implement these corrective actions immediately:

-

Acidification of Plasma:

-

Temperature Control:

-

Process all samples on an ice bath (4°C).

-

Strictly limit bench-top time.

-

-

Solvent Choice:

-

Ensure the IS working solution is prepared in 50:50 Water:Acetonitrile with 0.1% Formic Acid . Avoid pure methanol for long-term storage of the primary amine form.

-

References

-

U.S. Food and Drug Administration (FDA). (2022).[4][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[7] Journal of Medicinal Chemistry, 48(15), 5025-5037.[7] [Link]

-

Scheeren, L. E., et al. (2015). Stability indicating RP-LC-PDA method for the quantitative analysis of saxagliptin in pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

European Medicines Agency (EMA). (2011). Assessment Report: Onglyza (Saxagliptin). Procedure No. EMEA/H/C/001039. [Link]

Sources

- 1. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 2. droracle.ai [droracle.ai]

- 3. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: Optimized MRM Transitions for High-Sensitivity Quantification of Saxagliptin and Saxagliptin-¹³C,d₂ using Positive ESI LC-MS/MS

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Saxagliptin and its stable isotope-labeled internal standard (SIL-IS), Saxagliptin-¹³C,d₂. Utilizing a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source, this guide details the systematic optimization of key instrument parameters, including Declustering Potential (DP) and Collision Energy (CE), to achieve maximum sensitivity and specificity. The principles behind each experimental choice are explained to provide researchers with a robust framework for developing high-performance bioanalytical methods in accordance with regulatory guidelines.[1][2][3][4]

Introduction: The Need for Precise Saxagliptin Quantification

Saxagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of Saxagliptin in biological matrices such as human plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies throughout the drug development pipeline.[5][6]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[7] The MRM mode on a triple quadrupole mass spectrometer provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the target analyte.[8][9][10] The use of a SIL-IS, such as Saxagliptin-¹³C,d₂, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and corrects for variations in sample preparation, matrix effects, and instrument response.[9][11]

This guide provides a detailed methodology for optimizing the critical MS parameters to ensure the highest quality data for Saxagliptin quantification.

Foundational Principles of MRM Optimization

A successful MRM assay hinges on the precise tuning of compound-dependent parameters to maximize the ion signal for a specific molecular transition.[12] This process involves a logical, stepwise approach to define the optimal voltages that guide the ion from the source to the detector.

-

Precursor Ion (Q1) Selection : In positive ESI, the analyte is protonated to form the precursor ion, [M+H]⁺. The first quadrupole (Q1) is set to filter and pass only ions with the specific mass-to-charge ratio (m/z) of this protonated molecule.

-

Collision-Induced Dissociation (CID) : The selected precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell.[13] Here, they collide with an inert gas (e.g., nitrogen or argon), causing them to fragment in a predictable and reproducible manner.[13][14]

-

Product Ion (Q3) Selection : The third quadrupole (Q3) filters the resulting fragments, allowing only a specific, stable, and abundant product ion to pass through to the detector. This highly specific precursor → product transition constitutes one MRM channel.[8]

The key to sensitivity is optimizing the voltages that control this process:

-

Declustering Potential (DP) : This voltage is applied to the orifice, the entry point of the mass spectrometer.[13][15] Its primary role is to prevent ion clustering with solvent molecules and adducts.[14][16] If the DP is too low, clustering can reduce signal; if too high, it can cause unwanted in-source fragmentation.[14][17]

-

Collision Energy (CE) : This parameter controls the kinetic energy with which precursor ions enter the collision cell.[13][14] The CE must be carefully optimized to produce the most abundant and stable product ion.[15] Too little energy results in insufficient fragmentation, while too much energy can shatter the precursor into small, non-specific fragments, diminishing the signal of the desired product ion.[15]

Experimental Protocol: Systematic MRM Optimization

This protocol outlines the use of direct infusion via a syringe pump to optimize parameters without the complexity of chromatography.

Materials and Reagents

-

Saxagliptin reference standard

-

Saxagliptin-¹³C,d₂ reference standard (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Deionized Water

Instrumentation

-

A triple quadrupole mass spectrometer equipped with a positive ESI source.

-

Syringe pump for direct infusion.

Step-by-Step Optimization Workflow

Step 1: Preparation of Tuning Solutions

-

Prepare individual stock solutions of Saxagliptin and Saxagliptin-¹³C,d₂ at 1 mg/mL in methanol.

-

Create working "tuning" solutions by diluting the stock solutions to a final concentration of approximately 100-500 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The addition of acid promotes protonation in positive ESI mode.

Step 2: Precursor Ion [M+H]⁺ Identification

-

Infuse the Saxagliptin tuning solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Set the mass spectrometer to perform a Q1 scan over a relevant mass range (e.g., m/z 100-500).

-

The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺. For Saxagliptin (M.W. 315.42 g/mol ), this will be at m/z 316.4 .

-

Repeat this process for the Saxagliptin-¹³C,d₂ tuning solution. The expected [M+H]⁺ will be at m/z 320.4 (accounting for one ¹³C and two deuterium atoms).

Step 3: Product Ion Identification

-

Continue infusing the Saxagliptin tuning solution.

-

Set the mass spectrometer to Product Ion Scan mode. In this mode, Q1 is fixed on the precursor ion m/z (316.4), and Q3 scans a range of m/z values to detect all fragments generated in the collision cell.

-

Apply a moderate, non-optimized Collision Energy (e.g., 25-35 eV) to induce fragmentation.

-

Identify the most intense and stable product ions from the resulting spectrum. For Saxagliptin, a prominent and specific fragment is often observed at m/z 140.1 .

-

Repeat for Saxagliptin-¹³C,d₂ (Q1 fixed at m/z 320.4) to confirm the corresponding product ion, which should also be at m/z 140.1 as the fragmentation typically occurs on the unlabeled portion of the molecule.

Step 4: Compound-Dependent Parameter Optimization

-

Set the mass spectrometer to MRM mode, using the precursor/product pairs identified in the previous steps.

-

Collision Energy (CE) Optimization : While infusing the tuning solution, create an experiment that ramps the CE value across a range (e.g., 10 to 60 eV in 2 eV increments). Monitor the signal intensity for the selected MRM transition. Plot the intensity versus the CE value to find the voltage that yields the maximum signal.

-

Declustering Potential (DP) Optimization : Using the optimized CE value from the previous step, repeat the process for the DP. Ramp the DP across a relevant range (e.g., 20 to 150 V in 5 V increments) and plot the intensity versus the DP value to determine the optimum setting.

-

Repeat the CE and DP optimization for the Saxagliptin-¹³C,d₂ transitions. The optimal values are typically very similar, if not identical, to the unlabeled analyte.[9]

dot graph TD; A[Start: Prepare Tuning Solutions(100-500 ng/mL)] --> B{Infuse into MS}; B --> C[Step 1: Q1 Scan Mode]; C --> D(Identify [M+H]⁺ Precursor Ion); D --> E[Step 2: Product Ion Scan Mode(Fix Q1, Scan Q3)]; E --> F(Identify Most Intense Product Ion); F --> G[Step 3: MRM Optimization Mode]; subgraph G [ ] direction LR G1(Ramp Collision Energy) --> G2(Identify Optimal CE); G2 --> G3(Ramp Declustering Potential); G3 --> G4(Identify Optimal DP); end G --> H[End: Final Optimized MRM Method];

end

Caption: MRM optimization workflow from solution preparation to final method.

Results: Optimized MRM Parameters

Following the protocol described above, the optimal MRM transitions and compound-dependent parameters for Saxagliptin and its SIL-IS were determined. A secondary, "qualifier" transition is often included for added specificity, though this guide focuses on optimizing the primary, most abundant "quantifier" transition.

| Parameter | Saxagliptin | Saxagliptin-¹³C,d₂ (IS) |

| Precursor Ion (Q1, m/z) | 316.4 | 320.4 |

| Product Ion (Q3, m/z) | 140.1 | 140.1 |

| Declustering Potential (DP, V) | 85 | 85 |

| Collision Energy (CE, eV) | 32 | 32 |

Note: The values presented are typical and should be empirically verified on the specific instrument being used, as optimal settings can vary between different mass spectrometer models and manufacturers.

Caption: Relationship between MS parameters and the ion's path.

Conclusion

This application note provides a detailed protocol and the scientific rationale for optimizing MRM transitions for Saxagliptin and its stable isotope-labeled internal standard. By systematically optimizing the Declustering Potential and Collision Energy, researchers can significantly enhance the sensitivity and robustness of their quantitative bioanalytical methods. The parameters established herein serve as a validated starting point for method development, ensuring data of the highest integrity for regulatory submissions and pharmacokinetic studies.

References

- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.

- Biotage. (2023). Putting it together: why should I tune my mass spectrometer? Biotage.com.

- Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation. Creative Proteomics.

- Cohen Freue, G. V., & Borchers, C. H. (n.d.). Multiple Reaction Monitoring (MRM). AHA/ASA Journals.

- Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Mtoz Biolabs.

- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.

- Lin, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone.

- ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate.

- Quora. (2016). How does declustering potential in Mass Spectrometry work? Quora.

- Tech Insider. (2025). Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics. Tech Insider.

- European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency.

- RSC Publishing. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Publishing.

- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency.

- PMC. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.

- Benchchem. (2025). Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Saxagliptin Quantification. Benchchem.

- PubMed. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. PubMed.

- PubMed. (2026). Development and Validation of UHPLC-MS/MS Method for the Determination of SAX and 5-OH-SAX in Human Plasma and Its Application to a Pharmacokinetic Study. PubMed.

- AWS. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION. AWS.

- ResearchGate. (n.d.). Parent and Product ion mass spectrum of Saxagliptin. ResearchGate.

- Harvard Apparatus. (n.d.). Development of an MRM Method. Harvard Apparatus.

- Reddit. (2022). Declustering Potential vs Fragmentor Voltage? Reddit.

Sources

- 1. elearning.unite.it [elearning.unite.it]

- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of UHPLC-MS/MS Method for the Determination of SAX and 5-OH-SAX in Human Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics - Oreate AI Blog [oreateai.com]

- 11. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. uab.edu [uab.edu]

- 16. quora.com [quora.com]

- 17. reddit.com [reddit.com]

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Saxagliptin and 5-Hydroxy Saxagliptin from Human Plasma

Executive Summary & Scientific Rationale

This protocol details a robust Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction workflow for Saxagliptin (SAX) and its active metabolite, 5-hydroxy Saxagliptin (5-OH SAX), in human plasma.

While protein precipitation (PPT) is often used for high-throughput screening, it fails to adequately remove plasma phospholipids, leading to significant matrix effects and ion suppression in electrospray ionization (ESI). Given that Saxagliptin possesses a primary amine with a pKa of approximately 7.9 [1][2], it exists as a cation in acidic environments.[1]

Why Mixed-Mode Cation Exchange (MCX)? We utilize a "Lock-and-Key" retention mechanism:

-

Hydrophobic Retention: The polymeric sorbent backbone retains the adamantane cage structure.

-

Ionic Retention: The sulfonic acid moieties on the sorbent bind the protonated amine of Saxagliptin.

This dual-retention mechanism allows for an aggressive organic wash (100% Methanol) that removes neutral and acidic interferences while the analyte remains ionically locked to the sorbent. This results in cleaner extracts compared to standard HLB or C18 methods.

Materials & Reagents

Standards

-

Analytes: Saxagliptin (SAX), 5-hydroxy Saxagliptin (5-OH SAX).[1][2][3][4][5][6][7]

-

Internal Standard (IS): Saxagliptin-13C, d2 or Vildagliptin (structural analog).

Reagents

-

LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).

SPE Consumables

-

Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.

-

96-Well Plate Format: Recommended for high throughput (e.g., 30 mg/well).

Sample Preparation Protocol

This protocol is designed for a starting volume of 200 µL human plasma .

Step 1: Pre-Treatment (Acidification)

-

Action: Aliquot 200 µL of plasma into a clean tube.

-

Add: 20 µL of Internal Standard working solution.

-

Add: 200 µL of 2% Formic Acid (aq) .

-

Mix: Vortex for 30 seconds.

-

Mechanism: Acidification brings the pH (~2-3) well below the pKa of Saxagliptin (7.9), ensuring 100% protonation of the primary amine for cation exchange binding. It also disrupts protein-drug binding.

Step 2: SPE Cartridge Conditioning

-

Condition: 1.0 mL Methanol.

-

Equilibrate: 1.0 mL Water (containing 0.1% Formic Acid).

-

Note: Do not let the cartridge dry out after equilibration.

Step 3: Sample Loading

-

Load: Apply the entire pre-treated sample (approx. 420 µL) to the cartridge.

-

Flow Rate: Low vacuum (~1-2 mL/min) to maximize sorbent interaction.

Step 4: Interference Wash (The "Lock" Step)

-

Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water.

-

Purpose: Removes salts, proteins, and hydrophilic interferences.

-

-

Wash 2 (Organic): 1.0 mL 100% Methanol.

-

Purpose:Critical Step. Because SAX is ionically bound, we can use 100% organic solvent to wash away hydrophobic neutrals and, crucially, phospholipids.

-

-

Dry: Apply high vacuum for 2 minutes to remove residual solvent.

Step 5: Elution (The "Key" Step)

-

Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

-

Mechanism: The high pH (>10) neutralizes the protonated amine on Saxagliptin. The ionic bond breaks, releasing the analyte into the organic solvent.

Step 6: Post-Elution Processing

-

Evaporate: Dry the eluate under Nitrogen at 40°C.

-

Reconstitute: 150 µL of Mobile Phase (90:10 Water:ACN with 0.1% FA).

Workflow Visualization

The following diagram illustrates the physicochemical logic driving the extraction efficiency.

Caption: Mechanistic flow of Saxagliptin extraction using Mixed-Mode Cation Exchange (MCX).

LC-MS/MS Analysis Parameters

To ensure high sensitivity and peak shape for the basic analytes, an acidic mobile phase is used to maintain ionization efficiency in positive mode.

| Parameter | Condition |

| Column | C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B |

| Ionization | ESI Positive (+) |

| MRM Transitions | SAX: 316.2 → 180.2 (Quant), 316.2 → 162.2 (Qual)5-OH SAX: 332.2 → 196.2 |

Self-Validating System Checks

A robust protocol must include internal checks to verify data integrity during the run.

Phospholipid Monitoring

Matrix effects are often caused by glycerophosphocholines (GPC).

-

Validation Step: In your MS method, monitor the transition m/z 184 → 184 (in-source fragmentation of phosphocholines).

-

Success Criteria: The phospholipid trace should elute after the analyte or be <5% of the baseline in the analyte retention window. The MCX wash step (100% MeOH) significantly reduces this compared to PPT methods [3].

Extraction Efficiency Calculation

Monitor the Internal Standard (IS) absolute peak area.

-

Alert Limit: If IS area varies >30% between samples, it indicates inconsistent extraction or ion suppression.

-

Recovery Target: This MCX protocol typically yields 85-95% recovery for Saxagliptin due to the strong ionic retention [4].

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

-

DrugBank Online. (2023). Saxagliptin: Pharmacology and chemical properties. Retrieved from [Link]

-

Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

-

Patel, D. et al. (2016). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma. Biomedical Chromatography. Retrieved from [Link]

Sources

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of UHPLC-MS/MS Method for the Determination of SAX and 5-OH-SAX in Human Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Note: High-Throughput Quantification of Saxagliptin in Human Plasma via Acid-Stabilized Protein Precipitation and LC-MS/MS

Abstract & Scope

This Application Note details a robust, high-throughput Protein Precipitation (PPT) protocol for the quantification of Saxagliptin in human plasma. While Solid Phase Extraction (SPE) is often cited for this analyte, modern high-sensitivity LC-MS/MS systems allow for the use of PPT—a faster and more cost-effective approach—provided that specific stability and matrix challenges are addressed.

Critical Technical Insight: Saxagliptin is chemically unstable in plasma, prone to intramolecular cyclization to form a cyclic amidine derivative. This protocol utilizes an Acid-Stabilized Precipitation method to simultaneously precipitate proteins and inhibit this degradation pathway, ensuring quantitative accuracy.

Mechanism & Chemistry: The Stability Challenge

The Cyclization Trap

Saxagliptin contains a primary amine and a nitrile group. Under physiological or neutral pH conditions in plasma, the amine can attack the nitrile carbon, leading to the formation of a stable cyclic amidine (cis-cyclic amidine). This conversion is temperature- and pH-dependent.

Why Standard PPT Fails: Standard precipitation with neutral Acetonitrile (ACN) or Methanol (MeOH) does not immediately lower the pH sufficiently to stop this reaction. If samples sit in the autosampler, the parent drug converts to the amidine, leading to under-quantification.

The Solution: Acidified Organic Crash

By incorporating 1.0% Formic Acid directly into the precipitation solvent, we achieve two goals:

-

Denaturation: Efficient removal of plasma proteins.

-

Stabilization: Immediate acidification of the supernatant (pH < 4.0), protonating the amine group and thermodynamically preventing the nucleophilic attack on the nitrile.

Figure 1: Mechanism of Saxagliptin instability and the stabilization strategy. Acidification prevents the formation of the cyclic amidine.

Materials & Reagents

| Reagent | Grade/Specification |

| Saxagliptin | Reference Standard (>98% purity) |

| Saxagliptin-d3 | Stable Isotope Labeled Internal Standard (SIL-IS) |

| Acetonitrile (ACN) | LC-MS Grade |

| Water | Milli-Q / LC-MS Grade |

| Formic Acid (FA) | LC-MS Grade (Ampules recommended for freshness) |

| Ammonium Formate | LC-MS Grade |

| Plasma Matrix | K2EDTA Human Plasma (free of hemolysis) |

Experimental Protocol

Preparation of Solutions

-

Stock Solutions: Prepare Saxagliptin (1 mg/mL) and Saxagliptin-d3 (1 mg/mL) in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Saxagliptin-d3 to 50 ng/mL in 50:50 ACN:Water.

-

Precipitation Reagent (The "Crash" Solvent): Acetonitrile containing 1.0% Formic Acid . Note: Prepare fresh daily to prevent esterification artifacts.

Sample Extraction Workflow (Step-by-Step)

-

Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL microcentrifuge tube or 96-well deep plate.

-

IS Addition: Add 20 µL of Working IS Solution. Vortex gently (5 sec).

-

Precipitation (Critical Step): Add 200 µL of Precipitation Reagent (ACN + 1% FA) .

-

Ratio: 1:4 (Plasma:Solvent) ensures high protein removal efficiency (>98%).

-

-

Mixing: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Dilution (Optional but Recommended): Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water.

-

Why? This reduces the organic content to ~40%, preventing "solvent effects" (peak broadening) when injecting onto an aqueous mobile phase C18 column.

-

-

Analysis: Inject 5-10 µL onto the LC-MS/MS.

Figure 2: Acid-Stabilized Protein Precipitation Workflow. The addition of acidified ACN is the critical control point for analyte stability.

LC-MS/MS Conditions

Chromatographic Parameters

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters Acquity BEH C18.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 2.00 | 90 | Elution |

| 2.50 | 90 | Wash |

| 2.60 | 10 | Re-equilibration |

| 4.00 | 10 | End |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5]

-

Spray Voltage: 4500 V.

-

Gas Temps: Source 500°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Saxagliptin | 316.2 | 180.2 | 30 | 22 |

| Saxagliptin-d3 | 319.2 | 183.2 | 30 | 22 |

Note: The product ion 180.2 corresponds to the adamantyl fragment, which is highly specific.

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)

-

Linearity:

over range 0.5 – 500 ng/mL. -

Accuracy: ±15% (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Recovery: >85% (Consistent across QC levels).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from phospholipids.[1] | Use a "Divert Valve" to send the first 0.8 min to waste. Ensure the 1:1 dilution step (Step 6) is performed. |

| Peak Tailing | Solvent mismatch (injecting strong solvent). | Ensure the final extract is diluted with aqueous buffer (Step 6) to match the initial mobile phase conditions. |

| Degradation (Cyclic Amidine) | Insufficient acidification. | Verify Formic Acid concentration in the precipitation reagent. Ensure samples are kept at 4°C in the autosampler. |

| Carryover | Sticky adamantyl group. | Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid. |

References

-

Parekh, J. M., et al. "LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects." Biomedical Chromatography, 2017.

-

Nirogi, R., et al. "A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study." Biomedical Chromatography, 2014.[6]

-

Xu, X., et al. "Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma."[5] Journal of Pharmaceutical and Biomedical Analysis, 2012.

-

Bristol-Myers Squibb. "Onglyza (Saxagliptin) Prescribing Information."[7] FDA Access Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

Application Note: High-Throughput Screening of DPP-4 Inhibitors using RapidFire Isotope Dilution Mass Spectrometry (ID-MS)

Executive Summary

This guide details a robust, high-throughput screening (HTS) protocol for Dipeptidyl Peptidase-4 (DPP-4) inhibitors using Isotope Dilution Mass Spectrometry (ID-MS). Unlike traditional fluorogenic assays (e.g., Gly-Pro-AMC fluorescence), which are susceptible to false positives due to compound autofluorescence or quenching (PAINS), this ID-MS method provides direct, label-free quantification of enzymatic activity.

By utilizing an automated Solid-Phase Extraction (SPE) MS/MS system (e.g., Agilent RapidFire), this protocol achieves sampling rates of <10 seconds per well while maintaining the specificity required for hit validation. The inclusion of a stable isotope-labeled internal standard (

Introduction & Scientific Rationale

The Target: DPP-4

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides, most notably the incretin hormones GLP-1 and GIP.[1][2][3] Inhibition of DPP-4 extends the half-life of these hormones, enhancing insulin secretion and suppressing glucagon, making it a cornerstone target for Type 2 Diabetes therapy (e.g., Sitagliptin, Vildagliptin).

The Problem: Optical Interference in HTS

Standard HTS assays rely on the hydrolysis of Gly-Pro-AMC (fluorogenic). While sensitive, this readout is indirect; it measures the leaving group (AMC), not the peptide cleavage event itself.

-

False Positives: Many library compounds autofluoresce at the AMC emission wavelength (460 nm).

-

False Negatives: Compounds may quench the fluorescence of the AMC product.

-

Inner Filter Effects: High concentrations of colored compounds absorb the excitation light.

The Solution: Isotope Dilution MS (ID-MS)

This protocol monitors the formation of the Gly-Pro dipeptide product directly. By spiking the quench solution with a heavy-labeled analog (

Experimental Design & Mechanism

Reaction Mechanism

DPP-4 catalyzes the hydrolysis of the substrate (Gly-Pro-AMC) to release the dipeptide (Gly-Pro) and the fluorophore (AMC). In this MS assay, we ignore the AMC and quantify the Gly-Pro.

Figure 1: Enzymatic mechanism. The MS assay specifically targets the "Product 1" mass, avoiding optical artifacts associated with "Product 2".

Internal Standard Strategy

We utilize Isotope Dilution to normalize data.

-

Analyte: Gly-Pro (Natural) -> m/z 173.1

-

Internal Standard (IS):

-Gly-Pro -> m/z 176.1 (Mass shift +3 Da) -

Readout: Area Ratio (Analyte / IS).

Materials & Methods

Reagents and Instrumentation

| Component | Specification | Purpose |

| Enzyme | Recombinant Human DPP-4 (rhDPP4) | Target protease (Sigma or equivalent). |

| Substrate | H-Gly-Pro-AMC (or H-Gly-Pro-pNA) | Source of Gly-Pro dipeptide. |

| Internal Standard | H-( | Stable isotope reference (Custom synthesis or Cambridge Isotope Labs). |

| Buffer | 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl | Physiological reaction conditions. |

| Quench Solution | 5% Formic Acid (aq) + 1 µM Internal Standard | Stops reaction and introduces IS simultaneously. |

| MS System | Agilent RapidFire 365 + Triple Quad (QQQ) | High-speed SPE and quantitative detection. |

| SPE Cartridge | Graphitic Carbon or HILIC (Type C) | Retains small polar dipeptides like Gly-Pro. |

Mass Spectrometry Settings (Representative)

Note: Optimize these transitions for your specific instrument.

-

Ionization: ESI Positive Mode

-

Analyte (Gly-Pro):

-

Precursor: m/z 173.1

-

Product (Quant): m/z 70.1 (Proline immonium ion)

-

Collision Energy: ~15-20 eV

-

-

Internal Standard (

-Gly-Pro):-

Precursor: m/z 176.1

-

Product (Quant): m/z 70.1 (Unlabeled Proline fragment) or m/z 73.1 (if label is on Pro)

-

Note: Since the label is on Glycine, the Proline fragment (70.1) is shared.[4] Ensure chromatographic separation or use a unique transition if possible (e.g., loss of COOH).

-

Detailed Protocol

Workflow Overview

The process follows a "Shoot-and-Dilute" approach adapted for SPE-MS.

Figure 2: HTS Workflow. The critical step is the simultaneous Quench/IS addition, which locks the stoichiometric ratio of Analyte to Standard.

Step-by-Step Procedure

Step 1: Enzyme & Compound Pre-incubation

-

Dispense 5 µL of DPP-4 enzyme solution (0.5 nM final concentration) into a 384-well polypropylene plate.

-

Use an acoustic dispenser (e.g., Echo) to add 50 nL of library compounds (in 100% DMSO).

-

Include controls:

-

High Control (HC): Enzyme + DMSO (No inhibitor).

-

Low Control (LC): Buffer + DMSO (No enzyme).

-

-

Centrifuge briefly (1000 x g, 1 min).

Step 2: Reaction Initiation

-

Add 5 µL of Substrate Solution (20 µM Gly-Pro-AMC in assay buffer).

-

Note: Substrate concentration should be near

(approx 20-50 µM for Gly-Pro-AMC) to maximize sensitivity to competitive inhibitors.

-

-

Seal plate and incubate for 30 minutes at room temperature.

Step 3: Quench and Internal Standard Addition

-

Add 60 µL of Quench Solution (5% Formic Acid + 1 µM

-Gly-Pro). -

The acidification (pH < 3) instantly stops the enzymatic reaction and ionizes the peptides for MS analysis.

-

Crucial: The final volume is now 70 µL. The high dilution factor (1:7) reduces the DMSO concentration to <1%, preventing solvent effects in the MS source.

Step 4: RapidFire SPE-MS/MS Acquisition

-

Sip: The system aspirates sample directly from the plate.

-

Load/Wash: Sample is loaded onto a HILIC (Type C) cartridge. Salts and protein (enzyme) are washed away with aqueous buffer (10 mM Ammonium Formate).

-

Elute: The Gly-Pro dipeptide and IS are eluted with an organic solvent (Acetonitrile/Water 80:20 + 0.1% Formic Acid) directly into the Mass Spectrometer.

-

Cycle Time: Set to ~8-10 seconds per well.

Data Analysis & Validation

Calculation of Activity

For each well, calculate the Area Ratio (AR):

Percent Inhibition

Quality Control (Z-Factor)

To validate the assay for HTS, calculate the Z-factor using the High and Low controls:

-

Target: Z' > 0.5 is excellent. ID-MS assays often achieve Z' > 0.7 due to the noise-canceling effect of the internal standard.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Signal Intensity | Ion suppression from salts. | Increase the "Wash" duration in the RapidFire cycle (e.g., from 2000ms to 3000ms). |

| High Background in LC | Substrate degradation. | Gly-Pro-AMC can hydrolyze spontaneously. Prepare substrate fresh daily and keep on ice. |

| Carryover | Sticky compounds on SPE. | Use a "blank" injection or an aggressive organic wash (Acetone/ACN) between rows if carryover > 1%. |

| Variable Ratios | Inconsistent IS mixing. | Ensure the Quench/IS solution is mixed thoroughly (shake plate 1 min @ 1000 rpm) before analysis. |

References

-

Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

-

Grese, J. et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.[5] Analytical Methods. Link

-

Agilent Technologies. (2015). RapidFire High-throughput MS System Application Note: Screening of Protease Targets. Link

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Leveridge, M. et al. (2016). Isotope Dilution Mass Spectrometry for High-Throughput Screening. SLAS Discovery. Link

Sources

- 1. Dipeptidyl peptidase 9 substrates and their discovery: current progress and the application of mass spectrometry-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Troubleshooting & Optimization

troubleshooting low recovery of Saxagliptin-13C,d2 in plasma extraction

Topic: Troubleshooting Low Recovery & Stability Issues in LC-MS/MS Bioanalysis Audience: Bioanalytical Scientists, Method Development Leads[1]

Diagnostic Workflow & Decision Matrix

Before modifying your protocol, identify the specific failure mode using the logic flow below. Saxagliptin is chemically unique due to its adamantane cage and labile nitrile group, making it prone to specific "silent" failures that look like low recovery.

Figure 1: Diagnostic logic for isolating the root cause of Saxagliptin-13C,d2 loss. Distinguishing between matrix effects (suppression) and true extraction loss is the critical first step.

The "Hidden" Chemistry: Why You Are Losing Signal

The most common reason for "low recovery" of Saxagliptin (and its IS) is not physical loss, but chemical conversion .

The Mechanism: Intramolecular Cyclization Saxagliptin contains a primary amine and a nitrile group.[2] Under neutral to alkaline conditions (pH > 7.0), the amine performs a nucleophilic attack on the nitrile, forming a Cyclic Amidine (specifically the cis-cyclic amidine).[1] This molecule has a different mass and retention time than the parent, effectively disappearing from your MRM channel.

-

Trigger: Plasma pH (7.4) and standard alkaline elution steps in SPE/LLE.

-

Impact: If your IS is added to non-acidified plasma, it begins cyclizing immediately.[1]

Figure 2: The degradation pathway of Saxagliptin.[1][2][3][4] At physiological pH, the molecule converts to a cyclic amidine. This reaction is the primary cause of apparent low recovery.

Troubleshooting Guide (Q&A)

Q1: My Internal Standard (IS) area is inconsistent between samples. Is it a pipetting error?

Likely Cause: Lack of equilibration or pH mismatch.[1] Explanation: Saxagliptin-13C,d2 must equilibrate with the matrix to compensate for extraction variations.[1] However, if your plasma samples are at varying stages of degradation (cyclic amidine formation) before you add the IS, the IS will not track the analyte correctly. Solution:

-

Acidify Plasma Immediately: Harvest plasma into tubes pre-filled with 10% Formic Acid (10 µL per 1 mL plasma) . The final pH must be < 4.0 to freeze the cyclization reaction.

-

IS Solvent: Prepare your IS working solution in an acidic buffer (e.g., 0.1% Formic Acid in Water/MeOH), not pure organic solvent, to prevent localized precipitation or degradation upon spiking.[1]

Q2: I am using Mixed-Mode Cation Exchange (MCX) SPE. Why is my recovery < 40%?

Likely Cause: Cyclization during the Elution Step.[1] Explanation: MCX cartridges require a high pH elution (usually 5% NH4OH in Methanol) to neutralize the amine and release the drug. This high pH environment, combined with the organic solvent, accelerates the cyclization to the cyclic amidine. Protocol Fix:

-

Elution Modifier: Do not use pure Ammonium Hydroxide.

-

Corrective Action: Elute with 5% NH4OH in Acetonitrile , and immediately (within seconds) dilute the eluate with an equal volume of 2% Formic Acid . This "Flash Neutralization" stops the cyclization before evaporation.[1]

Q3: I see severe ion suppression at the Saxagliptin retention time. How do I fix this?

Likely Cause: Phospholipids (GPCho) co-eluting.[1] Explanation: Saxagliptin is moderately lipophilic (Adamantane group).[1] In Protein Precipitation (PPT) or LLE, phospholipids often carry over.[1] Solution:

-

Switch to SPE: Use a polymeric MCX plate.[1] The wash steps (Acidic wash -> Organic wash) remove phospholipids effectively while Saxagliptin remains charged and bound.[1]

-